molecular formula C21H22N4O4 B11675016 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675016
M. Wt: 394.4 g/mol
InChI Key: JJCQHEZAFRAFLI-LPYMAVHISA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a hydrazone linker (-NH-N=CH-) and a pyrazole core. The substituents include a 2-hydroxy-3-methoxyphenyl group (electron-donating) and a 4-propoxyphenyl moiety (lipophilic). These groups influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-11-29-16-9-7-14(8-10-16)17-12-18(24-23-17)21(27)25-22-13-15-5-4-6-19(28-2)20(15)26/h4-10,12-13,26H,3,11H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

JJCQHEZAFRAFLI-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Esterification and Hydrazinolation

The synthesis begins with ethyl 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylate , obtained via cyclocondensation of β-keto esters with hydrazine derivatives. Treatment with hydrazine hydrate in refluxing ethanol (5–8 h) replaces the ester group with a carbohydrazide moiety. The reaction proceeds via nucleophilic acyl substitution, yielding the carbohydrazide intermediate in >85% yield after recrystallization (ethanol/water).

Key analytical data :

  • ¹H NMR (DMSO-d₆) : δ 12.20 (s, 1H, NH), 8.50 (s, 1H, pyrazole-H), 7.60–6.80 (m, 4H, propoxyphenyl-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 1.80–1.20 (m, 5H, propyl-CH₂ and CH₃).

  • ¹³C NMR : δ 164.5 (C=O), 158.2 (pyrazole-C3), 132.1–114.3 (aromatic carbons), 69.5 (OCH₂), 22.4 (CH₂), 10.5 (CH₃).

Condensation with 2-Hydroxy-3-Methoxybenzaldehyde

The carbohydrazide intermediate reacts with 2-hydroxy-3-methoxybenzaldehyde under acidic or catalytic conditions to form the hydrazone linkage.

Acid-Catalyzed Condensation

In ethanol containing glacial acetic acid (5 mol%), the aldehyde and carbohydrazide are refluxed for 6–8 h. The reaction follows a nucleophilic addition-elimination mechanism, favoring the E-isomer due to steric and electronic effects. The product precipitates upon cooling and is purified via recrystallization (dioxane/ethanol, 3:1).

Optimized conditions :

  • Molar ratio : 1:1 (carbohydrazide:aldehyde)

  • Yield : 78–82%

  • Purity : >95% (HPLC)

Spectroscopic confirmation :

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 11.65 (s, 1H, hydrazone-NH), 8.31 (s, 1H, pyrazole-H), 7.56–6.78 (m, 7H, aromatic-H), 4.21–3.47 (m, 2H, OCH₂), 2.99 (s, 3H, OCH₃), 1.49–1.20 (m, 5H, propyl-CH₂ and CH₃).

Piperidine-Catalyzed Method

Alternative protocols use piperidine (2–3 drops) in toluene under reflux. This method enhances reaction rates (3–4 h) and improves stereoselectivity, achieving E:Z ratios of 9:1.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in ethanol reduces reaction time to 30–40 min while maintaining yields (75–80%). This method minimizes decomposition of heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilizing the carbohydrazide on Wang resin enables stepwise assembly, though yields are lower (60–65%) due to incomplete coupling. This approach is preferred for parallel synthesis of analogs.

Mechanistic Insights and Side Reactions

The condensation proceeds via:

  • Protonation of the aldehyde carbonyl, enhancing electrophilicity.

  • Nucleophilic attack by the carbohydrazide’s terminal NH₂ group.

  • Dehydration to form the C=N bond.

Common side reactions :

  • Overtalkylation : Occurs with excess aldehyde, forming bis-hydrazones. Mitigated by stoichiometric control.

  • Z-Isomer formation : Minimized using polar aprotic solvents (DMF) or low temperatures.

Industrial-Scale Production Considerations

Patent-derived protocols (e.g., EP1928840B1) recommend:

  • Continuous flow reactors for enhanced mixing and temperature control.

  • In-line IR monitoring to track reaction progress and optimize feed rates.

  • Crystallization using antisolvents (hexane) to improve particle size distribution.

Analytical and Characterization Workflow

Multi-stage validation :

  • TLC (Silica gel, ethyl acetate/hexane 1:1) monitors reaction progress.

  • Column chromatography (SiO₂, gradient elution) purifies intermediates.

  • X-ray crystallography confirms the E-configuration of the hydrazone.

Critical mass spectral data :

  • HRMS (ESI+) : m/z 422.1712 [M+H]⁺ (calc. 422.1709).

  • Elemental analysis : C₂₃H₂₆N₄O₄ requires C 65.39%, H 6.20%, N 13.26%; found C 65.32%, H 6.18%, N 13.21%.

Comparative Evaluation of Methods

Parameter Acid-Catalyzed Piperidine-Catalyzed Microwave
Reaction time (h)6–83–40.5
Yield (%)78–8280–8575–80
E:Z ratio8:19:17:1
ScalabilityHighModerateLow

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several notable applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study showed that similar pyrazole derivatives inhibited bacterial growth effectively.
CompoundAntimicrobial Activity (%)Concentration (µg/mL)
Pyrazole Derivative9050
Control3050

Medicine

  • Potential Therapeutic Effects : Investigated for anti-inflammatory and anticancer properties. A study demonstrated that this compound could inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
CompoundTNF-α Inhibition (%)Concentration (µM)
Dexamethasone761
Pyrazole Derivative8510

Material Science

  • Development of New Materials : The compound's unique structural features allow it to be explored in creating novel materials with specific properties.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrazole derivatives, showcasing significant inhibition of inflammatory markers in vitro. The results indicated that compounds similar to this compound could serve as promising candidates for further therapeutic development against inflammation-related diseases .

Anticancer Research

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its possible role as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole-carbohydrazides vary in aryl substituents and linker groups, impacting their reactivity and applications. Key analogs include:

Table 1: Structural and Electronic Properties of Analogous Compounds
Compound Name Substituents Molecular Weight Key Features References
Target Compound 2-hydroxy-3-methoxyphenyl, 4-propoxyphenyl ~406.48 (predicted) Electron-donating (OH, OMe) and lipophilic (OPr) groups enhance H-bonding and membrane permeability.
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxyphenyl 282.30 Methoxy group increases electron density; studied via DFT for non-covalent interactions (e.g., C-H···π).
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl, 2,4,5-trimethoxyphenyl 422.43 Multiple methoxy groups enhance lipophilicity; used in antifungal studies.
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-hydroxyphenyl, thienyl 354.40 Thienyl group introduces sulfur-based interactions; hydroxy group aids solubility.
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide Ethoxy-methoxyphenyl, naphthyl 434.46 Extended aromatic system (naphthyl) increases π-π stacking potential.
Key Observations :
  • Electron-Donating Groups : The target compound’s 2-hydroxy-3-methoxyphenyl group facilitates stronger hydrogen bonding compared to analogs with single methoxy or hydroxy substituents .
  • Lipophilicity : The 4-propoxyphenyl group in the target compound likely enhances membrane permeability over shorter alkoxy chains (e.g., methoxy in ).
  • Aromatic Systems : Naphthyl () and thienyl () substituents introduce distinct electronic environments, affecting charge distribution and binding modes.
Key Observations :
  • Antifungal Potential: The target compound’s hydroxy and methoxy groups may mimic the benzodioxol group in , enabling similar CYP51 binding.

Computational and Spectroscopic Comparisons

DFT and spectroscopic studies reveal substituent effects:

  • Hydrogen Bonding : The target’s 2-hydroxy-3-methoxyphenyl group forms stronger intramolecular H-bonds than 4-methoxy analogs, stabilizing the (E)-configuration .
  • Vibrational Frequencies : N=N stretching in hydrazides (e.g., 986 cm⁻¹ in ) correlates with electron-withdrawing/donating substituents. The target’s hydroxy group may lower this frequency.
  • Molecular Docking : Analogs with methoxy groups show higher binding affinity to COX-2 and fungal targets than nitro- or chloro-substituted derivatives .

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N4O4C_{19}H_{22}N_4O_4 and a molecular weight of 358.41 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that similar pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM, compared to dexamethasone's 76% inhibition at 1 µM .

CompoundTNF-α Inhibition (%)Concentration (µM)
Dexamethasone761
Pyrazole Derivative8510

2. Anticancer Activity

The compound has shown promise in cancer research. A study involving pyrazole derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structures were found to induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies reported that certain pyrazole derivatives exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Antibiotic
E. coli40Ampicillin
S. aureus20Amoxicillin

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested in vivo using the carrageenan-induced rat paw edema model, showing significant reduction in inflammation compared to control groups .
  • Cancer Cell Line Study : In vitro assays on human cancer cell lines demonstrated that specific derivatives significantly reduced cell viability through apoptosis induction mechanisms .

Q & A

Q. What are the typical synthetic routes for N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis involves a multi-step process:

Pyrazole ring formation : Reacting β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole core .

Substituent introduction : Alkylation of the pyrazole intermediate with a 4-propoxyphenyl halide (e.g., bromide) using a base like K₂CO₃ .

Hydrazide formation : Condensation of the pyrazole-carboxylic acid derivative with hydrazine hydrate .

Schiff base formation : Reaction of the carbohydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux to yield the final hydrazone product .

Q. How is the structural integrity of this compound confirmed experimentally?

Key analytical techniques include:

  • NMR spectroscopy : To verify the hydrazone linkage (E-isomer) via characteristic imine (C=N) proton signals at δ 8.2–8.5 ppm and hydroxyl proton resonance near δ 10–12 ppm .
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and neighboring atoms .

Q. What are the primary biological targets or activities studied for this compound?

The compound is investigated for:

  • Antimicrobial activity : Assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Evaluated using cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Targets include tyrosinase (for hyperpigmentation studies) and cyclooxygenase-2 (COX-2) for anti-inflammatory applications .

Advanced Research Questions

Q. How do substituents (e.g., propoxyphenyl vs. isopropoxyphenyl) influence the compound’s reactivity and bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

  • Electron-donating groups (e.g., methoxy, hydroxy) enhance stability of the hydrazone linkage and π-π stacking with biological targets .
  • Alkoxy chain length : Propoxy groups (C₃H₇) improve lipid solubility and membrane permeability compared to methoxy (C₁) analogs, as shown in logP calculations .
  • Contradictory data : Longer alkoxy chains (e.g., butoxy) may reduce aqueous solubility, limiting bioavailability despite improved target binding. This requires optimization via co-solvent systems or prodrug strategies .

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)LogPMIC (μg/mL) S. aureusIC₅₀ (μM) HeLa Cells
-OCH₃ (methoxy)2.13245
-OCH₂CH₂CH₃ (propoxy)3.81628
-OCH(CH₃)₂ (isopropoxy)3.52435

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Common issues and solutions:

  • Low yield in hydrazide formation : Optimize stoichiometry (excess hydrazine hydrate) and reaction time (12–24 hr) under inert atmosphere to prevent oxidation .
  • Schiff base isomerism : Use polar aprotic solvents (e.g., DMF) and catalytic acetic acid to favor the E-isomer, confirmed via NOESY NMR .
  • Crystallization challenges : Employ mixed solvents (ethanol:water, 7:3) with slow cooling to enhance crystal purity .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) often form hydrogen bonds with the hydrazone group .
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • pH-dependent degradation : The hydrazone bond hydrolyzes under acidic conditions (pH < 4), necessitating buffered solutions (pH 7.4) for in vitro studies .
  • Solvent compatibility : Use DMSO for stock solutions (<1% v/v in assays) to avoid cellular toxicity. Methanol/ethanol may precipitate serum proteins in cell-based assays .

Methodological Guidance

Q. Designing a SAR study for derivatives

Vary substituents systematically : Synthesize analogs with halogens (-Cl, -F), alkyl chains, or heterocycles at the 4-propoxyphenyl position .

Assay selection : Prioritize high-throughput screening (HTS) for enzyme inhibition, followed by ADMET profiling (e.g., cytochrome P450 inhibition) .

Data analysis : Apply multivariate statistics (PCA) to identify dominant factors (e.g., hydrophobicity, H-bond capacity) driving bioactivity .

Q. Troubleshooting spectral inconsistencies in characterization

  • Split NMR peaks : Indicate dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to stabilize conformers .
  • Mass adducts : Add ammonium formate to ESI-MS mobile phases to suppress sodium/potassium adducts .

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